7-hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one
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Overview
Description
Preparation Methods
11,13-Dihydroivalin can be isolated from the aerial parts of Inula graveolens, a plant species within the Asteraceae family . The isolation process involves extraction with organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using chromatographic techniques, and its structure is confirmed through spectral methods such as nuclear magnetic resonance and mass spectrometry .
Chemical Reactions Analysis
11,13-Dihydroivalin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 11,13-Dihydroivalin can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
11,13-Dihydroivalin has a wide range of scientific research applications. In chemistry, it is used as a reference standard for the identification and quantification of similar compounds . In biology, it serves as a cytotoxic agent for studying cell viability and apoptosis . In medicine, its antibacterial properties make it a potential candidate for developing new antibiotics . Additionally, 11,13-Dihydroivalin is used in the study of glycobiology, where it helps researchers understand the role of glycoconjugates in various biological processes .
Mechanism of Action
The mechanism of action of 11,13-Dihydroivalin involves its binding to bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for maintaining the integrity of bacterial DNA. By inhibiting their activity, 11,13-Dihydroivalin disrupts DNA replication and transcription, leading to bacterial cell death . This mechanism underlies its antibacterial properties and makes it a valuable tool for studying bacterial physiology and developing new antimicrobial agents .
Comparison with Similar Compounds
11,13-Dihydroivalin is structurally related to other sesquiterpene lactones, such as ivalin, inuviscolide, and 8-epi-inuviscolide . These compounds share a similar core structure but differ in the functional groups attached to the core. The unique feature of 11,13-Dihydroivalin is its specific hydroxylation pattern, which contributes to its distinct biological activities . Compared to its analogs, 11,13-Dihydroivalin exhibits stronger cytotoxic and antibacterial properties, making it a more potent research tool .
Properties
IUPAC Name |
7-hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h9-13,16H,1,4-7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEGOJNBPHXMRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3C(=C)CC(CC3(CC2OC1=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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